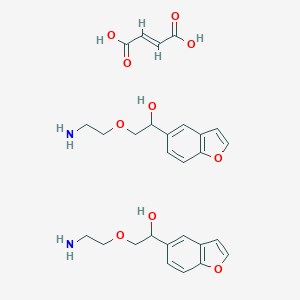
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is a complex organic compound with a unique structure that combines a benzofuran ring with an aminoethoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethoxy side chain. The final step involves the formation of the (E)-2-butenedioate salt. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethoxy side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets. The aminoethoxy side chain can form hydrogen bonds with target proteins, while the benzofuran ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Another compound with an ethoxy side chain.
Uniqueness
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is unique due to its combination of a benzofuran ring and an aminoethoxy side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
131964-87-9 |
|---|---|
Formule moléculaire |
C28H34N2O10 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
MYGPWCZKRXGBRN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Synonymes |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















